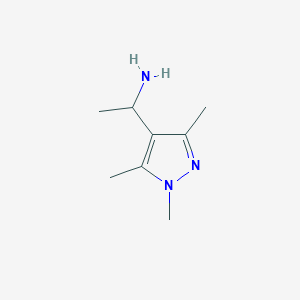

1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine

描述

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine is a heterocyclic compound with the molecular formula C8H15N3 and a molecular weight of 153.22 g/mol . This compound is characterized by a pyrazole ring substituted with three methyl groups and an ethanamine group. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .

准备方法

The synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine can be achieved through several routes. One common method involves the reaction of 1,3,5-trimethylpyrazole with ethylamine under controlled conditions . Another approach is the one-pot solvent-free synthesis of 1,3,5-trisubstituted pyrazoles catalyzed by H3[PW12O40]/SiO2 under microwave irradiation . This method offers environmental benefits, simple operation, and good yields.

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of catalysts and microwave irradiation can enhance the efficiency of the synthesis process .

化学反应分析

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethanamine group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine has a wide range of applications in scientific research:

作用机制

The mechanism of action of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

相似化合物的比较

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine can be compared with other similar compounds, such as:

- 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethylamine

- 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propylamine

- N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine

These compounds share the pyrazole core structure but differ in the length and nature of the substituent attached to the pyrazole ring. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it valuable for specific applications .

生物活性

1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine, also known by its CAS number 936940-12-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Molecular Formula : C8H15N3

- Molecular Weight : 153.23 g/mol

- CAS Number : 936940-12-4

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. Notably:

- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells with mean growth inhibition percentages of 54.25% and 38.44%, respectively .

- Mechanism of Action : The mechanism appears to involve the activation of apoptotic pathways, as evidenced by increased p53 expression levels and caspase-3 cleavage in treated cells .

Antioxidant Properties

The compound has been linked to antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. Studies suggest that modifications to the pyrazole structure can enhance these properties .

Anti-inflammatory Effects

Certain derivatives of pyrazole compounds have demonstrated anti-inflammatory activities. This suggests a potential therapeutic role for this compound in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is highly dependent on their molecular structure. Research indicates that:

- Substituents on the Pyrazole Ring : The presence of electron-donating groups (EDGs) enhances anticancer activity, while electron-withdrawing groups (EWGs) tend to reduce it .

- Alkyl and Aryl Modifications : Variations at the N1 position of the pyrazole ring can significantly impact antiproliferative activity; for instance, certain substitutions lead to a loss of activity against tested cell lines .

Safety and Toxicology

While exploring its therapeutic potential, safety profiles must also be considered:

- Toxicity : The compound is classified as harmful if swallowed and can cause skin irritation and serious eye damage . Proper handling and safety measures are essential when working with this chemical.

Summary of Research Findings

属性

IUPAC Name |

1-(1,3,5-trimethylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-5(9)8-6(2)10-11(4)7(8)3/h5H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWKRDLLRAVAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598870 | |

| Record name | 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-12-4 | |

| Record name | α,1,3,5-Tetramethyl-1H-pyrazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。